Q-Linker vs. Succinyl Cleavage Speed
When hydroquinone-O,O'-diacetic acid (Q-linker) is employed as the linker arm in solid-phase oligonucleotide synthesis, the time required for NH4OH-mediated cleavage of oligodeoxy- or oligoribonucleotides from the support is reduced to only 2 minutes [1]. In contrast, the conventional succinyl linker under identical conditions requires approximately 1 hour (60 minutes) for complete cleavage [2]. This 30-fold reduction in cleavage time enables substantially increased throughput on automated DNA synthesizers without necessitating modifications to existing reagents or deprotection protocols [1]. The Q-linker additionally demonstrates cleavage compatibility with milder reagents including 5% NH4OH, potassium carbonate, anhydrous ammonia, t-butylamine, or fluoride ion, while maintaining sufficient stability for long-term room-temperature storage and resistance to common synthesis reagents such as 20% piperidine/DMF, 0.5 M DBU/pyridine, and 1:1 triethylamine/ethanol [1].
| Evidence Dimension | Cleavage time from solid support |
|---|---|
| Target Compound Data | 2 minutes |
| Comparator Or Baseline | Succinyl linker: 60 minutes (1 hour) |
| Quantified Difference | 30-fold faster cleavage |
| Conditions | NH4OH at room temperature, solid-phase oligonucleotide synthesis support |
Why This Matters
This quantifiable 30-fold acceleration in cleavage kinetics directly translates to significantly increased instrument throughput and reduced cycle times in automated oligonucleotide production workflows, representing a critical procurement criterion for high-volume synthesis facilities.
- [1] Pon, R.T.; Yu, S. Hydroquinone-O,O'-diacetic acid ('Q-linker') as a replacement for succinyl and oxalyl linker arms in solid phase oligonucleotide synthesis. Nucleic Acids Research 1997, 25(17), 3629-3635. View Source
- [2] Glen Research. Q-Supports Technical Bulletin. dA-Q-CPG 500 Product Information. View Source
